

Application Notes and Protocols: M617 TFA for Intracerebroventricular Administration

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For Researchers, Scientists, and Drug Development Professionals

Introduction

M617 is a selective agonist for the galanin receptor 1 (GALR1), a G-protein coupled receptor with a significant role in various physiological and pathological processes within the central nervous system.[1][2][3] The trifluoroacetate (TFA) salt of M617 is a common formulation for this synthetic peptide, resulting from its purification process.[4][5][6][7] Intracerebroventricular (ICV) administration of **M617 TFA** allows for the direct investigation of its effects on the brain, bypassing the blood-brain barrier.

These application notes provide a comprehensive overview of **M617 TFA**, including its mechanism of action, relevant signaling pathways, and detailed protocols for its intracerebroventricular administration in rodent models. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of targeting GALR1.

Data Presentation M617 TFA Properties and In Vitro Activity



Parameter	Value	Reference
Receptor Selectivity	Selective GALR1 agonist	[1][2][3]
Ki for human GALR1	0.23 nM	[1][2][3]
Ki for human GALR2	5.71 nM [1][2][3]	
Molecular Weight	2361.68 g/mol	[2]
Formula	C112H161N29O28	[2]
Sequence	GWTLNSAGYLLGPQPPGFSP FR (C-terminal amide)	[2]
Solubility	Soluble to 1 mg/ml in water	[2]

In Vivo Administration and Effects of M617 (ICV)



Animal Model	Dosage/Administra tion	Observed Effects	Reference
Rat	Intracerebroventricular (i.c.v.)	Enhanced food consumption	[1][2]
Rat	Intracerebroventricular (i.c.v.)	Reduced capsaicin- induced inflammatory pain	[1][2]
Rat (Subarachnoid Hemorrhage Model)	Intracerebroventricular (i.c.v.) 1h or 3h post- SAH	Improved short- and long-term neurological deficits; Decreased neuronal apoptosis	[8]
Rat	Intracerebroventricular (i.c.v.)	Induced c-Fos activation in the central nucleus of the amygdala and dorsomedial hypothalamus	[9]
Diabetic Rat	Intracerebroventricular (i.c.v.)	Facilitated GLUT4 expression in cardiac muscle	[3]
Diabetic Rat	Central administration	Boosted insulin sensitivity in adipose cells	[10]

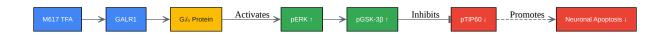
Signaling Pathways

M617, as a GALR1 agonist, modulates intracellular signaling primarily through the G_i/_o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[11][12] However, research has revealed that GALR1 activation by M617 can trigger multiple downstream signaling cascades, indicating a broader range of cellular effects.

Neuroprotective Signaling Pathway



In the context of neuronal injury, such as subarachnoid hemorrhage, M617 has been shown to attenuate neuronal apoptosis. This neuroprotective effect is mediated through the activation of the ERK/GSK-3β/TIP60 signaling pathway.[8][13][14][15]



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Caption: M617 Neuroprotective Signaling Pathway.

Metabolic Signaling Pathway

Central administration of M617 has also been demonstrated to improve insulin sensitivity in peripheral tissues. This is achieved through the activation of the Akt/AS160 signaling pathway, which promotes the translocation of GLUT4 to the plasma membrane, thereby enhancing glucose uptake.[10]



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Caption: M617 Central Regulation of Peripheral Glucose Metabolism.

Experimental Protocols Preparation of M617 TFA for Intracerebroventricular Injection



Materials:

- M617 TFA peptide
- Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
- Low protein binding microcentrifuge tubes
- Sterile filters (0.22 μm)

Procedure:

- Allow the lyophilized M617 TFA peptide to equilibrate to room temperature before opening the vial to prevent condensation.
- Reconstitute the peptide in sterile saline or aCSF to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of M617 TFA in 1 mL of solvent.[2]
- Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking.
- Sterile filter the solution using a 0.22 μm syringe filter into a new sterile, low protein binding tube.
- Prepare aliquots of the desired volume for single use to avoid repeated freeze-thaw cycles.
- Store the stock solution and aliquots at -20°C or -80°C for long-term storage.

Note on TFA: The trifluoroacetate counter-ion in synthetic peptides can have biological effects, including inhibition of cell proliferation at nanomolar concentrations.[4][16] For sensitive applications, consider exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride or acetate, using techniques like HPLC or ion-exchange chromatography.[5][7]

Intracerebroventricular (ICV) Injection Protocol for Rodents



This protocol provides a general guideline for ICV injection in mice or rats. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Stereotaxic frame
- Hamilton syringe (10 μL or 25 μL) with a 26-30 gauge needle
- Surgical tools (scalpel, scissors, forceps)
- Antiseptic solution (e.g., povidone-iodine, 70% ethanol)
- · Suturing material or tissue adhesive
- Heating pad to maintain body temperature

Procedure:

- Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic regimen.
 Administer a pre-operative analgesic as per IACUC protocol.
- Surgical Preparation:
 - Shave the scalp of the animal.
 - Mount the animal in the stereotaxic frame, ensuring the head is level.
 - Apply ophthalmic ointment to the eyes to prevent drying.
 - Disinfect the surgical site with an antiseptic solution.
- Incision and Craniotomy:
 - Make a midline incision on the scalp to expose the skull.

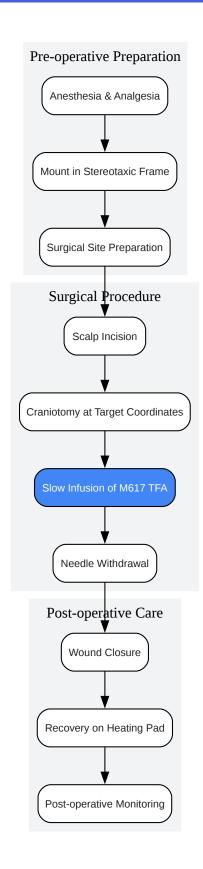


- Retract the skin to visualize the bregma and lambda landmarks.
- Using a dental drill or a hand-held drill, create a small burr hole at the desired coordinates for the lateral ventricle. Typical coordinates for mice relative to bregma are:
 Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates should be optimized for the specific animal strain and age.

Injection:

- Lower the Hamilton syringe needle slowly to the target DV coordinate.
- \circ Infuse the **M617 TFA** solution at a slow, controlled rate (e.g., 0.5-1.0 μ L/min) to prevent a rapid increase in intracranial pressure.
- Leave the needle in place for an additional 2-5 minutes after the injection is complete to allow for diffusion and minimize backflow.
- Slowly retract the needle.
- Closure and Post-operative Care:
 - Suture the scalp incision or close it with tissue adhesive.
 - Remove the animal from the stereotaxic frame and place it on a heating pad for recovery.
 - Monitor the animal until it is fully ambulatory.
 - Administer post-operative analgesics as required.





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Caption: Experimental Workflow for Intracerebroventricular Injection.



Conclusion

M617 TFA is a valuable pharmacological tool for investigating the role of the galanin receptor 1 in the central nervous system. Its intracerebroventricular administration allows for targeted delivery to the brain, enabling the study of its effects on neuronal survival, metabolism, and behavior. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of M617 and the broader implications of GALR1 signaling in health and disease. Careful consideration of the experimental design, including appropriate controls and awareness of the potential effects of the TFA counter-ion, is crucial for obtaining robust and reproducible results.

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